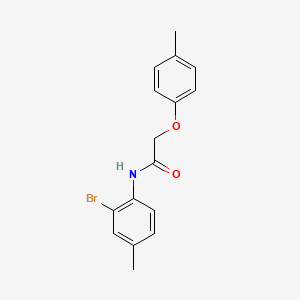

N-(2-bromo-4-methylphenyl)-2-(4-methylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-bromo-4-methylphenyl)-2-(4-methylphenoxy)acetamide often involves multistep reactions, including alkylation, nitration, and carbonylation processes. For example, the synthesis of related acetamide derivatives involves reacting primary compounds with specific reagents under controlled conditions to achieve high yields. These processes are meticulously optimized to improve the efficiency and yield of the desired products (Zhang Da-yang, 2004); (He Xiang-qi, 2007).

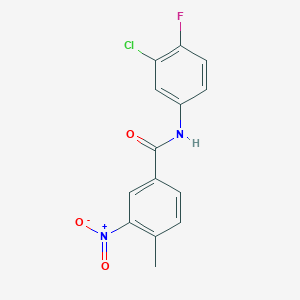

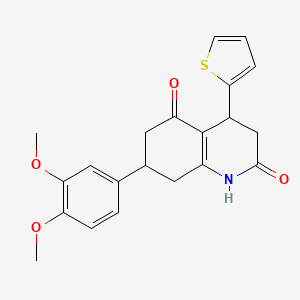

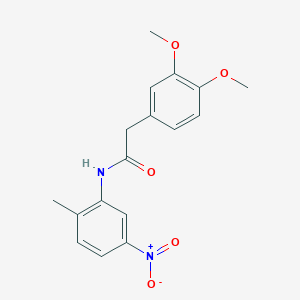

Molecular Structure Analysis

The molecular structure of acetamide derivatives is elucidated using various spectroscopic techniques such as IR, MS, and NMR. These methods provide valuable insights into the molecular architecture, helping in the identification and confirmation of the synthesized compounds. The interactions within the molecules, such as those between nitro and acetamido groups, significantly influence the chemical shifts observed in NMR spectroscopy, shedding light on the compound's structural nuances (Zhang Da-yang, 2004).

Chemical Reactions and Properties

The chemical behavior of N-(2-bromo-4-methylphenyl)-2-(4-methylphenoxy)acetamide derivatives is influenced by their functional groups, leading to various reactions including acetylation, esterification, and nitration. These reactions are pivotal in synthesizing various derivatives and understanding the compound's reactivity. The interaction between different functional groups within the molecule plays a crucial role in determining its chemical properties and reactivity (Zhang Da-yang, 2004).

Applications De Recherche Scientifique

Chemoselective Acetylation and Synthesis Pathways

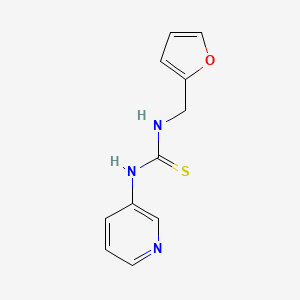

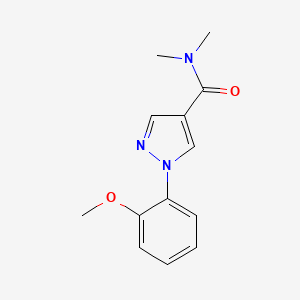

Chemoselective acetylation using immobilized lipase has been explored for the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This process involves monoacetylation of the amino group of 2-aminophenol, employing different acyl donors and optimizing various parameters for efficiency and selectivity (Magadum & Yadav, 2018). Additionally, novel acetamide derivatives synthesized through the Leuckart reaction have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, indicating their broad applicability in pharmaceutical research (Rani et al., 2016).

Antimicrobial Applications

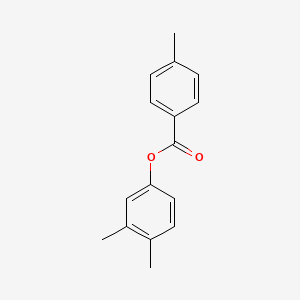

The synthesis of new Schiff bases and thiazolidinone derivatives from 2-(4-bromo-3-methylphenoxy)acetate demonstrates antimicrobial potential. These compounds have been evaluated for their antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Fuloria et al., 2014).

Radical Scavenging and Antioxidant Activities

N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide has been identified as a potent free radical scavenger. This compound exhibits significant antioxidant activities, comparable to known antioxidants BHT and BHA, highlighting its potential application as a natural antioxidant in food and pharmaceuticals (Boudebbous et al., 2021).

Optical Properties and Sensor Applications

Studies on orcinolic derivatives have revealed their optical properties and potential as OH− indicators. These findings are important for developing new materials with specific optical characteristics, which can be applied in sensors and other technological applications (Wannalerse et al., 2022).

Propriétés

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-11-3-6-13(7-4-11)20-10-16(19)18-15-8-5-12(2)9-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWIVLKTOMGERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromo-4-methylphenyl)-2-(4-methylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5505558.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)

![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)